7-Methyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid
Description
Properties
IUPAC Name |
7-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-6-4-8-9(14-3-2-13-8)5-7(6)10(11)12/h4-5H,2-3H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZONDJNDHJLBMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C(=O)O)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of ring-closing metathesis (RCM) reactions. For instance, starting materials such as 2-allylphenol derivatives can undergo RCM in the presence of catalysts like nitro-Grela to form the benzodioxine ring .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzodioxine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Anticancer Activity
Studies have highlighted the anticancer properties of 7-Methyl-2,3-dihydro-1,4-benzodioxine derivatives. For instance:
- Inhibition of Cancer Cell Growth : Certain derivatives have been shown to inhibit growth in various cancer cell lines. A specific analog demonstrated effectiveness against ovarian carcinoma xenografts by targeting the HSF1 pathway .
Anti-inflammatory Effects
Research indicates that compounds within the benzodioxane family exhibit notable anti-inflammatory activities:
- Mechanism of Action : The structure-activity relationship studies reveal that modifications at specific positions can enhance anti-inflammatory effects. For example, a compound with an acetic acid substituent at position 6 displayed significant anti-inflammatory activity .
Enzyme Inhibition
The aldehyde functionality allows for covalent interactions with nucleophilic sites on proteins or enzymes:
- Urease Inhibition : The compound has been identified as a potential urease inhibitor, which is significant for treating conditions like Helicobacter pylori infections that rely on urease activity for survival in acidic environments .
Comparative Analysis of Related Compounds
To better understand the unique properties of 7-Methyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 2,3-Dihydro-1,4-benzodioxane-6-carbaldehyde | Lacks carboxylic acid group | More reactive due to aldehyde presence |
| 7-Methyl-2,3-dihydro-1,4-benzodioxane | Aldehyde oxidized to carboxylic acid | Increased acidity; different reactivity profile |
| 6-Methyl-7-nitro-2,3-dihydro-1,4-benzodioxane | Contains a nitro group instead of an aldehyde | Nitro group alters electronic properties |
This table illustrates how the presence or absence of specific functional groups influences reactivity and biological activity.
Case Study: Anticancer Properties
A study conducted by Vazquez et al. synthesized a library of benzodioxane derivatives and evaluated their anticancer activities. One derivative with a carboxylic acid substituent was particularly effective against ovarian cancer cells due to its ability to inhibit critical signaling pathways involved in tumor growth .
Case Study: Urease Inhibition
Another study focused on the synthesis of urease inhibitors based on the benzodioxane scaffold. The results indicated that modifications to the carboxylic acid group significantly enhanced inhibitory activity against urease enzymes, suggesting potential therapeutic applications for gastric disorders .
Mechanism of Action
The mechanism of action of 7-Methyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 7-methyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid can be compared to analogs with substitutions at key positions (e.g., nitro, halogen, or hydroxyl groups) or modifications to the core heterocycle. Below is a detailed analysis:
Substituent Effects on the Benzodioxane Core
Functional Modifications to the Core Structure
- Pyrido-Benzoxazine/Carboxylic Acid Derivatives : Compounds like (S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid (Levofloxacin impurity F) exhibit antibacterial activity. The pyrido-benzoxazine core introduces rigidity and enhances binding to bacterial DNA gyrase .
- Benzodithiazine Carboxylates: Methyl 6-chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (Compound 15) features a sulfur-containing heterocycle and hydrazine side chain, enabling redox activity and metal chelation .
Physicochemical Properties
Biological Activity
7-Methyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (CAS Number: 924871-41-0) is a compound belonging to the benzodioxane family, which has garnered attention in medicinal chemistry for its potential biological activities. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H10O4
- Molecular Weight : 194.18 g/mol
- Structure : The compound features a benzodioxane structure with a carboxylic acid functional group, which is significant for its biological interactions.
Biological Activity Overview
The biological activity of 7-Methyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid has been linked to various therapeutic effects, including:
- Anticancer Properties : Research indicates that derivatives of the benzodioxane scaffold exhibit significant anticancer activities. For instance, compounds with similar structures have shown efficacy in inhibiting tumor growth in various cancer models .
- Anti-inflammatory Effects : Some benzodioxane derivatives have demonstrated anti-inflammatory properties, which may be attributed to their ability to modulate inflammatory pathways .
- Antioxidant Activity : The presence of the dioxane moiety has been associated with antioxidant effects, potentially protecting cells from oxidative stress .
The mechanisms through which 7-Methyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid exerts its biological effects are not fully elucidated but may involve:
- Inhibition of Key Enzymes : Similar compounds have been reported to inhibit enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : The compound may affect signaling pathways such as p38 MAPK and HSF1 pathways, which are crucial in cancer biology and stress responses .
Case Studies and Research Findings
Several studies have highlighted the potential applications of compounds related to 7-Methyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid:
Table 1: Summary of Biological Activities
Synthesis and Derivatives
The synthesis of 7-Methyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid typically involves multi-step organic reactions starting from readily available precursors like gallic acid. The process includes:
- Esterification : Converting gallic acid into a methyl ester.
- Formation of Dioxane Ring : Using reagents like 1,2-dibromoethane to form the dioxane structure.
- Carboxylation : Introducing the carboxylic acid group through hydrolysis and subsequent reactions.
This synthetic pathway allows for the creation of various analogs that can be screened for enhanced biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
